molecular formula C24H23N5O3 B2991478 3-benzyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-10-5

3-benzyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2991478
CAS RN: 877644-10-5
M. Wt: 429.48
InChI Key: KVVXGHSQVUYWKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions and their sequence can depend on factors such as the reactivity of the starting materials and the need to introduce functional groups in a specific order .


Molecular Structure Analysis

The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the molecule, their connectivity, and the presence of specific functional groups .


Chemical Reactions Analysis

The reactivity of an organic compound can be analyzed by studying its behavior in various chemical reactions. This can provide information about the types of reactions the compound can undergo and the conditions required for these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and stability, can be determined experimentally. These properties can provide information about the compound’s behavior in different environments .

Safety And Hazards

The safety and hazards associated with an organic compound can be assessed based on its physical and chemical properties, as well as its reactivity. This information is important for handling and storing the compound safely .

properties

IUPAC Name

2-benzyl-6-(4-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-4-32-19-12-10-18(11-13-19)29-16(2)14-27-20-21(25-23(27)29)26(3)24(31)28(22(20)30)15-17-8-6-5-7-9-17/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVXGHSQVUYWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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